molecular formula C16H27NO4 B12288480 tert-butyl 4-((E)-2-ethoxycarbonyl-1-methylvinyl)piperidine-1-carboxylate

tert-butyl 4-((E)-2-ethoxycarbonyl-1-methylvinyl)piperidine-1-carboxylate

Cat. No.: B12288480
M. Wt: 297.39 g/mol
InChI Key: QUDSNEJIIQZYKF-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate is a chemical compound with the molecular formula C16H29NO4. It is a useful research chemical, often utilized in various scientific studies and industrial applications. The compound is characterized by its complex structure, which includes a piperidine ring and a butenoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate typically involves the reaction of 1-Boc-4-piperidone with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the piperidone. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include metabolic processes or signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate can be compared with other similar compounds, such as:

  • Ethyl 2-(1-Boc-4-piperidinyl)propanoate
  • Ethyl 3-(1-Boc-4-piperidinyl)butanoate

These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate lies in its specific combination of a piperidine ring and a butenoate ester group, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 4-[(E)-4-ethoxy-4-oxobut-2-en-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H27NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h11,13H,6-10H2,1-5H3/b12-11+

InChI Key

QUDSNEJIIQZYKF-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1CCN(CC1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=C(C)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.